13-Hydroxylabda-8(17),14-dien-18-oic acid
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Overview
Description
13-Hydroxylabda-8(17),14-dien-18-oic acid is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a combination of hydroxy, methyl, and carboxylic acid functional groups. It is of interest in various fields of scientific research due to its potential biological activities and complex synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxylabda-8(17),14-dien-18-oic acid involves multiple steps, including the formation of the naphthalene core, introduction of the hydroxy and methyl groups, and the establishment of the carboxylic acid functionality. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its complex structure and the challenges associated with its synthesis. It serves as a model compound for developing new synthetic methodologies and understanding stereochemical outcomes.
Biology
In biology, the compound’s potential biological activities, such as anti-inflammatory or anticancer properties, are of interest. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, the compound’s synthesis and reactions can be applied to the production of other complex organic molecules. Its study can lead to advancements in industrial synthetic techniques and the development of new materials.
Mechanism of Action
The mechanism by which 13-Hydroxylabda-8(17),14-dien-18-oic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
13-Hydroxylabda-8(17),14-dien-18-oic acid: shares similarities with other naphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure gives it distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-6-18(3,23)13-10-15-14(2)8-9-16-19(15,4)11-7-12-20(16,5)17(21)22/h6,15-16,23H,1-2,7-13H2,3-5H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODNMXJBXUOQF-KRFUXDQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC(C)(C=C)O)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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